molecular formula C13H11Br2NO2S B7534241 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide

4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide

Cat. No.: B7534241
M. Wt: 405.11 g/mol
InChI Key: KMHYENXBAKBNEU-UHFFFAOYSA-N
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Description

4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom attached to both the phenyl and benzenesulfonamide rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide typically involves a multi-step process:

    Bromination: The starting material, 3-methylbenzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the para position.

    Nitration and Reduction: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), followed by reduction to convert the nitro group to an amine group.

    Coupling Reaction: The final step involves coupling the brominated amine with 2-bromobenzene under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and nitration steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anticancer agents.

    Biological Studies: Employed in studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group can mimic natural substrates, allowing the compound to interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-bromophenyl)-3-methylbenzenesulfonamide
  • 4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide
  • 4-fluoro-N-(2-fluorophenyl)-3-methylbenzenesulfonamide

Uniqueness

4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can enhance the compound’s lipophilicity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHYENXBAKBNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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